molecular formula C9H13FN2 B13044660 (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine

(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine

Cat. No.: B13044660
M. Wt: 168.21 g/mol
InChI Key: UCBVBBIYJNGPHW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is an organic compound that features a fluorinated aromatic ring and a diamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-3-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysts: Employing chiral catalysts or ligands to directly synthesize the (1R)-enantiomer, bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The diamine group can be oxidized to form imines or nitriles.

    Reduction: The aromatic ring can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Hydrogenated aromatic ring derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, potentially affecting mood and cognition.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine: The enantiomer of the compound, which may have different biological activities.

    1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine: The racemic mixture containing both (1R) and (1S) enantiomers.

    1-(2-Fluoro-3-methylphenyl)ethane-1-amine: A related compound with a single amine group.

Uniqueness

(1R)-1-(2-Fluoro-3-methylphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or racemic mixture. The presence of both fluorine and methyl groups on the aromatic ring also contributes to its unique chemical properties.

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1R)-1-(2-fluoro-3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-3-2-4-7(9(6)10)8(12)5-11/h2-4,8H,5,11-12H2,1H3/t8-/m0/s1

InChI Key

UCBVBBIYJNGPHW-QMMMGPOBSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](CN)N)F

Canonical SMILES

CC1=C(C(=CC=C1)C(CN)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.